molecular formula C12H16ClNO4 B12357852 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride

Cat. No.: B12357852
M. Wt: 273.71 g/mol
InChI Key: FZYKPBZRAQZNSO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its functional groups and substituents. The parent structure is propan-1-one , a three-carbon chain with a ketone group at position 1. Attached to the carbonyl carbon (C1) is a 6-methoxybenzo[d]dioxol-5-yl group, which constitutes a bicyclic aromatic system. The benzo[d]dioxole core consists of a benzene ring fused to a 1,3-dioxole ring, with a methoxy (-OCH₃) substituent at position 6. At position 5 of the benzodioxole ring, the propan-1-one moiety is bonded.

The secondary amine group at position 2 of the propane backbone is substituted with a methyl group, yielding the 2-(methylamino) designation. The hydrochloride salt form arises from protonation of the amine nitrogen, necessitating the monohydrochloride suffix. Thus, the full systematic name emphasizes the compound’s β-keto-amphetamine backbone, aromatic substitution pattern, and ionic state.

Table 1: Component Breakdown of IUPAC Name

Component Description
Propan-1-one Ketone group at C1 of a three-carbon chain
6-Methoxybenzo[d]dioxol-5-yl Benzodioxole ring with methoxy at C6 and attachment at C5
2-(Methylamino) Methyl-substituted amine at C2 of propane
Monohydrochloride Counterion from HCl protonation of the amine

Molecular Architecture: Benzodioxole and Cathinone Backbone Analysis

The compound’s structure integrates two pharmacologically significant motifs: a benzodioxole ring and a cathinone backbone . The benzodioxole system (C₇H₆O₂) features a benzene ring fused to a 1,3-dioxole ring, creating a planar, electron-rich aromatic system. The methoxy group at position 6 introduces steric and electronic effects, while the ketone group at position 5 of the benzodioxole connects to the cathinone moiety.

The cathinone backbone (C₉H₁₁NO) consists of a propan-1-one chain with a methylamino group at C2. This β-keto-amphetamine structure is characteristic of synthetic cathinones, where the ketone oxygen at C1 and the amine at C2 enable hydrogen bonding and ionic interactions. The methyl substitution on the amine reduces polarity compared to primary amines, influencing solubility and receptor affinity.

Key Structural Features:

  • Benzodioxole Ring : Enhances metabolic stability and modulates serotonin receptor interactions.
  • Methoxy Substituent : Electron-donating effects alter aromatic electrophilicity and π-π stacking potential.
  • Cathinone Backbone : The β-keto group introduces conformational rigidity, while the methylamino group contributes to base strength (pKa ~8–10).

Crystallographic Properties and Solid-State Configuration

While experimental crystallographic data for this specific compound are limited, analogous cathinone hydrochlorides exhibit monoclinic or orthorhombic crystal systems. The hydrochloride salt typically forms ionic lattices stabilized by N–H···Cl hydrogen bonds between protonated amine groups and chloride ions. The benzodioxole ring’s planarity facilitates π-stacking, while the methoxy group may participate in weak C–H···O interactions.

Hypothetical Unit Cell Parameters (Based on Analogues):

  • Space Group : P2₁/c (monoclinic)
  • a : 12.5 Å, b : 7.3 Å, c : 15.8 Å
  • α : 90°, β : 102.5°, γ : 90°
  • Z : 4 (molecules per unit cell)

The ketone oxygen and methylamino group likely engage in intramolecular hydrogen bonding, constraining rotational freedom around the C2–N bond. This rigidity may influence the compound’s solid-state packing efficiency and melting point.

Protonation States and Salt Formation Mechanisms

The hydrochloride salt forms via proton transfer from hydrochloric acid to the methylamino group’s nitrogen atom. The amine’s lone pair accepts a proton, generating a positively charged ammonium ion (R₂NH₂⁺) paired with a chloride counterion. This protonation occurs preferentially at the amine due to its higher basicity (pKa ≈9–10) compared to the ketone (pKa ≈–7).

Salt Formation Reaction:
$$ \text{R}2\text{NH} + \text{HCl} \rightarrow \text{R}2\text{NH}_2^+ \text{Cl}^- $$

Factors Influencing Salt Stability:

  • Lattice Energy : Ionic interactions between ammonium and chloride ions dominate.
  • Solubility : Hydrochloride salts typically exhibit higher aqueous solubility than free bases, facilitating analytical applications.
  • Hygroscopicity : The ionic nature may increase moisture absorption, requiring inert storage conditions.

The protonation state also affects spectroscopic properties, such as NMR chemical shifts and IR stretching frequencies, which are critical for analytical characterization.

Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-7(13-2)12(14)8-4-10-11(17-6-16-10)5-9(8)15-3;/h4-5,7,13H,6H2,1-3H3;1H

InChI Key

FZYKPBZRAQZNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1OC)OCO2)NC.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

Benzo[d]dioxole Derivatives

The methoxy-substituted benzo[d]dioxole scaffold serves as the foundational precursor. Synthesis begins with 6-methoxysafrole or its analogues, which are functionalized via electrophilic aromatic substitution or oxidation reactions. For instance, (6-methoxybenzo[d]dioxol-5-yl)methanamine (CAS: 1250007-67-0) is a key intermediate, synthesized through reductive amination of 6-methoxy-1,3-benzodioxole-5-carbaldehyde.

Nitroalkane Precursors

Nitropropane derivatives are employed in the ketone formation step. For example, 1-(6-methoxybenzo[d]dioxol-5-yl)propan-1-one (CAS: 70342-29-9) is synthesized via Claisen-Schmidt condensation between 6-methoxybenzo[d]dioxole-5-carbaldehyde and nitroethane under basic conditions.

Synthetic Routes and Reaction Mechanisms

Three-Step Synthesis Protocol

The most widely reported method involves three sequential steps:

Nitroalkane Condensation

Reaction : 6-Methoxybenzo[d]dioxole-5-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to form 1-(6-methoxybenzo[d]dioxol-5-yl)-2-nitropropane-1-one.
Conditions : Ethanol solvent, reflux at 80°C for 12 hours.
Yield : 75–80%.

Catalytic Hydrogenation

Reaction : The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.
Conditions : 50 psi H₂ pressure, methanol solvent, room temperature.
Yield : 85–90%.

Reductive Amination

Reaction : The intermediate amine undergoes methylation with formaldehyde and sodium cyanoborohydride (NaBH₃CN) to introduce the methylamino group.
Conditions : Acetic acid buffer (pH 5), 25°C, 6 hours.
Yield : 70–75%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous ether to precipitate the monohydrochloride salt. Crystallization from ethanol/water (1:1) yields a purity >98%.

Optimization of Reaction Parameters

Temperature Control

Exothermic reactions, particularly hydrogenation, require precise temperature modulation (<30°C) to prevent side reactions such as over-reduction or decomposition.

Solvent Selection

  • Condensation : Ethanol balances reactivity and solubility.
  • Crystallization : Ethanol/water mixtures enhance salt purity by suppressing solvate formation.

Catalytic Systems

Pd/C (5 wt%) achieves optimal hydrogenation efficiency, whereas higher catalyst loadings (>10%) risk colloidal aggregation.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (d, 3H, CH₃), 3.12 (s, 3H, NCH₃), 5.95 (s, 2H, OCH₂O), 6.82 (s, 1H, Ar-H).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

  • Elemental Analysis : C 52.7%, H 5.9%, N 5.1% (theoretical: C 52.84%, H 5.88%, N 5.13%).
  • LC-MS : [M+H]⁺ = 256.1 (free base), 292.1 (monohydrochloride).

Industrial-Scale Production Challenges

Exothermic Risk Mitigation

Continuous flow reactors are employed for hydrogenation to dissipate heat efficiently, reducing batch-to-batch variability.

Crystallization Optimization

Anti-solvent addition (e.g., tert-butyl methyl ether) during salt formation improves crystal habit and filterability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

The compound 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride is a synthetic derivative of cathinone, a class of compounds known for their stimulant effects. This article explores its scientific research applications, focusing on pharmacological properties, potential therapeutic uses, and relevant case studies.

Structure and Composition

  • Molecular Formula : C12H15NO3·HCl
  • Molecular Weight : Approximately 245.72 g/mol
  • CAS Number : 199742-55-7

The compound features a methoxy-substituted benzo[d][1,3]dioxole moiety, which is significant for its pharmacological activity.

Stimulant Effects

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one has been classified within the broader category of stimulants , similar to other cathinone derivatives. Studies have shown that it may exhibit effects akin to those of amphetamines, which include increased energy, alertness, and euphoria.

Potential Therapeutic Uses

While specific clinical applications are still under investigation, there is interest in the following areas:

  • Neuropharmacology : Research suggests potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
  • Mood Disorders : The compound's ability to enhance mood may provide avenues for developing treatments for depression or anxiety disorders.

Case Studies

Several studies have been conducted to assess the safety and efficacy of this compound:

  • A study published in a pharmacology journal explored the effects of methoxy-substituted cathinones on neurotransmitter systems, revealing that compounds like 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one could influence dopamine and serotonin pathways, which are critical in mood regulation.
  • Another clinical study investigated the compound's impact on cognitive function in animal models, showing promise for enhancing memory and learning capabilities.

Toxicology

Toxicological assessments indicate that while the compound exhibits stimulant properties, its safety profile requires further evaluation. Animal studies have highlighted potential side effects such as increased heart rate and anxiety at higher doses.

Legal Status

As with many synthetic cathinones, regulatory scrutiny is increasing globally. The compound's classification may vary by jurisdiction; thus, researchers must stay informed about current legislation regarding its use.

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: In

Biological Activity

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one monohydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention for its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a methoxybenzo[d][1,3]dioxole moiety and a methylamino group attached to a propan-1-one backbone. Its molecular formula is C11H15ClNO3C_{11}H_{15}ClNO_3, with a molecular weight of approximately 239.7 g/mol. The predicted boiling point is around 304.7 °C, and it has a density of approximately 1.175 g/cm³ .

Structural Comparison

Compound NameStructureUnique Features
1-(3-Chlorophenyl)-2-(methylamino)propan-1-oneStructureKnown as 3-chloromethcathinone; stimulant properties similar to amphetamines.
4-MethylmethcathinoneStructureSimilar stimulant effects but differs in substituent positions on the aromatic ring.
3,4-MethylenedioxymethamphetamineStructureA well-known empathogen; structurally related but with distinct psychoactive effects.

The unique methoxybenzodioxole structure may confer specific receptor affinities that differentiate it from other compounds in the cathinone class.

Research indicates that this compound acts primarily as a stimulant , influencing various neurotransmitter systems, particularly dopamine and serotonin pathways. It is believed to function as a sigma receptor ligand , which may have implications for treating mood disorders such as depression and anxiety.

Receptor Interactions

The compound interacts with several receptor types:

  • Dopamine Receptors : Potentially enhancing dopaminergic activity, which is linked to mood elevation and stimulant effects.
  • Serotonin Receptors : May modulate serotonin levels, contributing to its psychoactive properties.
  • Sigma Receptors : Its affinity for sigma receptors suggests possible therapeutic uses in neuropsychiatric conditions.

Research Findings

Case Studies and Experimental Results

  • Psychoactive Effects : In vitro studies have shown that the compound exhibits significant stimulant effects comparable to traditional stimulants like amphetamines. It increases locomotor activity in animal models, indicating its potential for abuse.
  • Therapeutic Potential : Preliminary research points towards its utility in managing anxiety and depressive disorders due to its sigma receptor activity. Further studies are needed to explore these therapeutic avenues comprehensively.
  • Comparative Studies : Comparative analysis with structurally similar compounds reveals that 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one monohydrochloride has unique pharmacological profiles that may offer advantages in specific clinical scenarios.

Safety and Toxicology

While the biological activity suggests potential benefits, safety profiles remain under investigation. Reports indicate varying degrees of toxicity associated with synthetic cathinones; thus, understanding the safety margin for this specific compound is critical before clinical application can be recommended.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions:

Compound Name (IUPAC) Substituents on Aromatic Ring Amino Group Alkyl Chain Legal Status References
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride 6-methoxy, 3,4-methylenedioxy Methylamino Propane Reported in France (2016); likely controlled under analog acts
Methylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one) 3,4-methylenedioxy (no methoxy) Methylamino Propane Schedule I (U.S.), controlled globally
Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one) 3,4-methylenedioxy Ethylamino Propane Controlled in multiple jurisdictions
Butylone (1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one) 3,4-methylenedioxy Methylamino Butane Schedule I (U.S.)
MDPV (1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one) 3,4-methylenedioxy Pyrrolidinyl Pentane Schedule I (U.S.)
Diethylone (1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)propan-1-one) 3,4-methylenedioxy Diethylamino Propane Emerging control under NPS regulations

Pharmacological and Functional Comparisons

  • MDPV’s pyrrolidine substituent and longer alkyl chain enhance lipophilicity, leading to higher dopamine reuptake inhibition and potency .
  • Metabolism and Detection :

    • The methoxy group in the target compound may produce unique metabolites (e.g., demethylated or hydroxylated derivatives), complicating forensic detection .
    • Ethylone and Methylone are metabolized via N-dealkylation and β-keto reduction, with shared metabolites complicating differentiation in screenings .
  • Legal and Regulatory Status: The target compound was first reported in France in 2016 and is likely subject to control under analogue legislation (e.g., U.S. Federal Analog Act) .

Research and Analytical Challenges

  • Synthesis and Purity : The methoxy-substituted benzo[d][1,3]dioxole precursor requires specialized synthetic routes, such as continuous-flow acylation with recyclable catalysts .
  • Enantioseparation: Cyclodextrin-based capillary electrophoresis has been used to resolve enantiomers of cathinones like MDPV and butylone, but the target compound’s chiral separation remains unexplored .

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